4,5-Dimethyl-2-furaldehyde
Overview
Description
4,5-Dimethyl-2-furaldehyde: is an organic compound with the molecular formula C7H8O2 . It is a derivative of furan, characterized by the presence of two methyl groups at the 4 and 5 positions and an aldehyde group at the 2 position. This compound is known for its clear colorless to yellowish liquid form and is sensitive to air and light .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dimethyl-2-furaldehyde can be synthesized through the photochemical rearrangement of 2,6-dimethyl-4-pyrone. This process involves exposing 2,6-dimethyl-4-pyrone to light, which induces a rearrangement to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the photochemical rearrangement method mentioned above can be scaled up for industrial purposes. The reaction conditions typically involve controlled light exposure and maintaining an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products Formed:
Oxidation: 4,5-Dimethyl-2-furoic acid.
Reduction: 4,5-Dimethyl-2-furanmethanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4,5-Dimethyl-2-furaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism by which 4,5-dimethyl-2-furaldehyde exerts its effects involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
Furfural: Similar structure but lacks the methyl groups at the 4 and 5 positions.
5-Methylfurfural: Contains a single methyl group at the 5 position.
2,5-Dimethylfuran: Lacks the aldehyde group at the 2 position
Properties
IUPAC Name |
4,5-dimethylfuran-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-3-7(4-8)9-6(5)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTPEPVCVXGNJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349175 | |
Record name | 4,5-dimethyl-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52480-43-0 | |
Record name | 4,5-dimethyl-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 52480-43-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper concerning 4,5-dimethyl-2-furaldehyde?
A1: The research paper primarily focuses on elucidating the thermochemical properties of this compound []. This includes determining key thermodynamic parameters such as enthalpy of formation, combustion, and vaporization. Understanding these properties is crucial for various applications, including predicting reactivity, assessing its suitability as a fuel or chemical intermediate, and optimizing industrial processes.
Q2: How does this research contribute to our understanding of this compound?
A2: By providing precise thermochemical data, the research enables a deeper understanding of the stability and energy relationships of this compound []. This information is fundamental for:
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